![molecular formula C7H16ClNO B2447409 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride CAS No. 2058249-61-7](/img/structure/B2447409.png)

2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

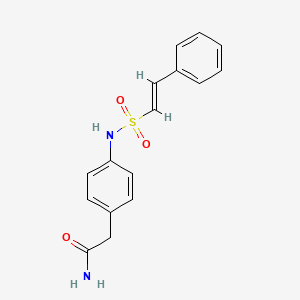

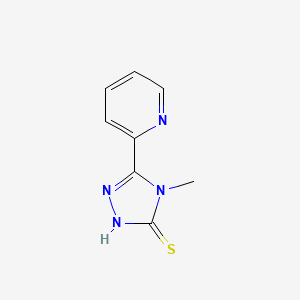

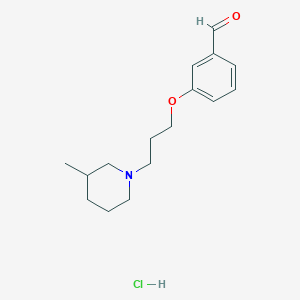

2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride consists of a cyclobutyl ring with an amino group (NH2) attached to one of the carbons. This is connected to a propan-2-ol group via a single bond .Physical And Chemical Properties Analysis

2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is a white to yellow solid . It has a molecular weight of 165.66 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Transformation in Organic Synthesis

2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride plays a role in the transformation of certain organic compounds. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones are transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH(4) in THF under reflux, showcasing the importance of such compounds in organic synthesis and structural transformations (Mollet, D’hooghe, & de Kimpe, 2011).

Crystallography and Molecular Structure

Crystallography studies often utilize compounds like 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride. For example, in the analysis of two crystal forms of paroxetine hydrochloride, the propan-2-ol solvate plays a role in crystallization, providing insights into the molecular structure and crystal properties of pharmaceuticals (Yokota, Uekusa, & Ohashi, 1999).

Cardioselectivity in Pharmaceutical Chemistry

The compound is also significant in pharmaceutical chemistry, particularly in the study of cardioselectivity of beta-adrenoceptor blocking agents. It helps in synthesizing various derivatives that show varying degrees of affinity to beta-adrenoceptors, contributing to the development of cardioselective medications (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Regioselective Preparation in Drug Metabolism

It is utilized in the regioselective preparation of drug metabolites like propranolol and diclofenac. This application is crucial for understanding drug metabolism and developing cost-effective synthesis methods for drug metabolites (Kinne et al., 2009).

Solvolysis Kinetics

The compound's solvolysis kinetics are studied in various solvent systems, such as mixtures of water and propan-2-ol. This research contributes to a deeper understanding of reaction mechanisms and the influence of solvent structures on reaction rates (Groves & Wells, 1982).

Antiviral and Antitumor Activities

Finally, 2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride is significant in the synthesis of compounds with potential antiviral and antitumor activities. Its derivatives have been tested for activity against various viruses and tumor cell lines, highlighting its potential in the development of therapeutic agents (Figueira et al., 1999).

Propriétés

IUPAC Name |

2-(3-aminocyclobutyl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)5-3-6(8)4-5;/h5-6,9H,3-4,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFGRIQXDJATNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC(C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[trans-3-Aminocyclobutyl]propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

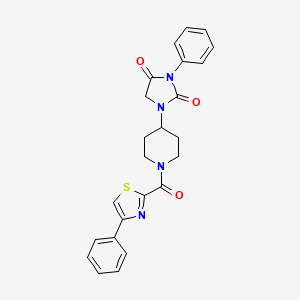

![4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2447329.png)

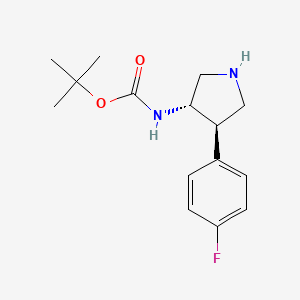

![N-benzyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2447334.png)

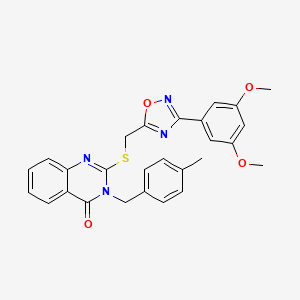

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2447343.png)